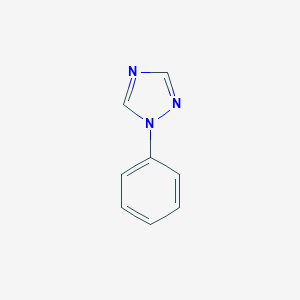

1-Phenyl-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-9-6-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRLXLHYYDSTKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158603 | |

| Record name | 1H-1,2,4-Triazole, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13423-60-4 | |

| Record name | 1-Phenyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13423-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Phenyl 1h 1,2,4 Triazole and Its Derivatives

Conventional Synthetic Routes

Conventional methods for the synthesis of the 1,2,4-triazole (B32235) core have been established for over a century and remain valuable due to their simplicity and the availability of starting materials. These routes typically involve the condensation and subsequent cyclization of precursors containing the necessary nitrogen and carbon atoms to form the heterocyclic ring.

One of the most fundamental and widely employed methods for constructing the 1,2,4-triazole ring involves the reaction of hydrazine derivatives with single-carbon electrophilic reagents. The synthesis of 1-phenyl-1H-1,2,4-triazole can be achieved by reacting phenylhydrazine with formamide (B127407). In this reaction, phenylhydrazine first reacts with formamide to form an intermediate formylphenylhydrazone. Subsequent intramolecular cyclization with the elimination of a water molecule yields the final this compound product.

Another common approach in this category is the reaction of N-phenylformimidohydrazide with triethyl orthoformate. The imidohydrazide, which can be prepared from phenylhydrazine and formamide, serves as the N-N-C backbone. The triethyl orthoformate acts as the source for the remaining carbon atom of the triazole ring. The reaction proceeds via a condensation-cyclization sequence, providing the desired triazole. Variations of this method can utilize different orthoesters to introduce various substituents at the C3 position of the triazole ring.

Table 1: Examples of Cyclization Reactions with Electrophiles

| Hydrazine Derivative | Electrophile | Product | Typical Conditions |

|---|---|---|---|

| Phenylhydrazine | Formamide | This compound | High temperature (e.g., 150-180 °C) |

[3+2] Cycloaddition reactions represent a powerful tool for the synthesis of five-membered heterocycles. The construction of the 1,2,4-triazole ring can be accomplished through the reaction of nitriles with reactive cumulenes, such as nitrile imines. Nitrile imines are 1,3-dipoles that can be generated in situ from the dehydrohalogenation of hydrazonoyl halides.

For the synthesis of derivatives of this compound, a suitable hydrazonoyl halide, such as N-phenylbenzohydrazonoyl chloride, can be treated with a base to generate a diphenyl-substituted nitrile imine. This reactive intermediate can then undergo a [3+2] cycloaddition with a nitrile, for example, acetonitrile, to yield a substituted 1,2,4-triazole. The regioselectivity of the cycloaddition is a key aspect of this synthesis, determining the final substitution pattern on the triazole ring.

The Einhorn–Brunner reaction provides a reliable pathway to 1,2,4-triazoles through the condensation of hydrazines or their derivatives with diacylamines. To synthesize this compound using this method, phenylhydrazine is reacted with N,N-diformyl-p-toluidine in the presence of a dehydrating agent like acetic anhydride or under thermal conditions.

The reaction mechanism involves the initial formation of a hydrazone intermediate by the reaction of phenylhydrazine with one of the formyl groups of the diacylamine. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the second carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic 1,2,4-triazole ring. The reaction is versatile and can be adapted to produce a range of substituted triazoles by varying the hydrazine and diacylamine starting materials.

The Pellizzari reaction is a classic method for the synthesis of 1,2,4-triazoles, involving the thermal condensation of an amide with a hydrazide. To prepare a 3-substituted derivative of this compound, one could react N-phenylbenzamide with formohydrazide. The reaction proceeds by heating the two components, often without a solvent.

The mechanism is believed to involve the initial formation of an N-acylhydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to afford the 1,2,4-triazole ring. For instance, the reaction between benzamide and N-phenylformohydrazide would yield 3-phenyl-1-phenyl-1H-1,2,4-triazole. The high temperatures required can sometimes limit the scope of the reaction, particularly for substrates with sensitive functional groups.

Table 2: Overview of Named Conventional Reactions

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Einhorn–Brunner | Hydrazine + Diacylamine | Versatile for substituted triazoles. |

| Pellizzari | Amide + Hydrazide | Typically a high-temperature thermal condensation. |

Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance. Copper-catalyzed reactions have been particularly prominent in the synthesis of nitrogen-containing heterocycles.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry" and is renowned for its high efficiency and specificity in forming 1,4-disubstituted 1,2,3-triazoles. However, modifications and alternative copper-catalyzed strategies have been developed to access the 1,2,4-triazole isomer.

While the direct CuAAC reaction between an azide and a terminal alkyne characteristically yields the 1,2,3-triazole isomer, copper-catalyzed multicomponent reactions have been reported for the synthesis of 1,2,4-triazoles. For instance, a one-pot reaction involving an organic nitrile, an azide, and an amine, catalyzed by a copper species, can lead to the formation of substituted 1,2,4-triazoles. In a potential pathway to a derivative of this compound, phenylacetylene could be reacted with phenyl azide in the presence of a copper catalyst and an external nitrogen source under specific conditions that favor the rearrangement and incorporation of the nitrogen atom to form the 1,2,4-isomer.

Furthermore, copper catalysts have been employed in Chan-Lam coupling type reactions to N-arylate pre-formed 1H-1,2,4-triazole. This approach involves the reaction of 1H-1,2,4-triazole with a phenylboronic acid in the presence of a copper(II) catalyst, a base, and an oxidant (often atmospheric oxygen). This method is highly effective for synthesizing N-aryl-1,2,4-triazoles, including this compound, under relatively mild conditions. This is not a de novo synthesis of the ring but a powerful method for its functionalization.

Table 3: Copper-Catalyzed N-Arylation of 1H-1,2,4-triazole

| Arylating Agent | Catalyst | Base | Product |

|---|

CuI-Mediated C-H Arylation of 1,2,4-Triazoles

Copper-catalyzed N-arylation of nitrogen-containing heterocycles is a powerful tool for the synthesis of N-aryl compounds. While palladium-catalyzed methods have been well-documented for many amines and anilines, their application to 1H-1,2,4-triazole has been reported to be less successful. Copper-based systems, particularly those involving copper(I) iodide (CuI), have shown promise in overcoming these challenges.

In a ligand-free approach, copper oxide (CuO) nanoparticles with a predominant (111) facet have been demonstrated to effectively catalyze the N-arylation of 1,2,4-triazole with aryl iodides at room temperature. This method offers high yields and short reaction times. The reactivity of the aryl halide follows the order: iodobenzene > bromobenzene > chlorobenzene. The choice of base is also crucial, with potassium carbonate and rubidium carbonate showing good efficacy, while stronger bases like cesium carbonate and sodium tert-butoxide were less effective, potentially due to deactivation of the CuO nanocatalyst. scispace.com

Detailed research findings have shown that the reaction of 1,2,4-triazole with iodobenzene using CuO nanoparticles and potassium carbonate in a solvent can produce this compound in good yield at room temperature. Electron-withdrawing groups on the aryl iodide, such as a nitro group, can enhance the reaction's efficiency, while electron-donating groups and sterically hindered substrates may lead to lower yields. scispace.com

Table 1: Cu-Catalyzed N-Arylation of 1,2,4-Triazole with Various Aryl Halides

| Aryl Halide | Base | Temperature (°C) | Yield (%) | Reference |

| Iodobenzene | K₂CO₃ | Room Temp | 84 | scispace.com |

| 4-Nitroiodobenzene | K₂CO₃ | Room Temp | 91 | scispace.com |

| 4-Iodoanisole | K₂CO₃ | Room Temp | Lower Yield | scispace.com |

| 2-Iodotoluene | K₂CO₃ | Room Temp | Lower Yield | scispace.com |

| Bromobenzene | K₂CO₃ | Room Temp | Moderate Yield | scispace.com |

| Chlorobenzene | K₂CO₃ | Room Temp | Lower Yield | scispace.com |

Ullmann-Type Coupling Reactions

The Ullmann condensation, a copper-promoted conversion of aryl halides, is a traditional and valuable method for forming C-N bonds. These reactions typically require high temperatures and polar aprotic solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). The classical Ullmann reaction often utilizes stoichiometric amounts of copper, but modern variations have been developed that use catalytic amounts of soluble copper salts, often in the presence of a ligand. wikipedia.orgorganic-chemistry.org

For the N-arylation of 1,2,4-triazole, Ullmann-type reactions provide a direct route to this compound. The reaction involves the coupling of 1,2,4-triazole with an aryl halide, such as iodobenzene or bromobenzene, in the presence of a copper catalyst. The use of a suitable ligand, such as a diamine or phenanthroline, can significantly improve the efficiency and mildness of the reaction conditions. The mechanism is believed to involve the formation of a copper(I)-triazolate intermediate, which then undergoes reaction with the aryl halide. wikipedia.orgrjptonline.org

Research has shown that the coupling of 1H-1,2,4-triazole with 4-iodotoluene can be achieved in the presence of Cu₂O, Cs₂CO₃, and a suitable N-ligand in DMF to afford the corresponding N-arylated product in excellent yields under moderate conditions. The choice of solvent is critical, with DMF being superior to acetonitrile due to the poor solubility of the cesium salt of 1,2,4-triazole in the latter. asianpubs.org

Palladium/Copper Bimetallic Catalysis

While both palladium and copper are known to independently catalyze N-arylation reactions, the use of a bimetallic system can sometimes offer synergistic effects, leading to improved catalytic activity or selectivity. However, for the specific N-arylation of 1,2,4-triazole, palladium-catalyzed cross-coupling methodologies have reportedly been met with limited success. asianpubs.org In contrast, copper-catalyzed systems have proven more effective for this particular transformation.

Direct palladium-catalyzed arylation has been demonstrated for the C-H functionalization of the 1,2,4-triazole ring, but this leads to substitution on the carbon atom rather than the desired N-arylation for the synthesis of this compound. acs.org There is a need for further research to explore the potential of bimetallic palladium/copper systems for the efficient and selective N-arylation of 1,2,4-triazoles.

Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to this compound and its derivatives. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. rjptonline.orgresearchgate.net

A simple and efficient catalyst-free method for the synthesis of substituted 1,2,4-triazoles involves the reaction of hydrazines with formamide under microwave irradiation. This one-pot approach demonstrates excellent functional-group tolerance and proceeds smoothly to give good to excellent yields. For example, the reaction of phenylhydrazine with formamide at 160 °C for 10 minutes under microwave irradiation yields this compound. organic-chemistry.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

| Reactants | Method | Reaction Time | Yield (%) | Reference |

| Phenylhydrazine, Formamide | Microwave | 10 min | 74 | organic-chemistry.org |

| 1,2,4-Triazole-3-thiol, Benzaldehydes | Microwave | 5-10 min | 64-84 | rjptonline.org |

| Hydrazide, Hydrazine Hydrate | Microwave | 4-12 min | Excellent | scispace.com |

| Various precursors for 1,2,4-triazol-3-one derivatives | Conventional | 4-8 h | 55-80 | scielo.org.za |

| Various precursors for 1,2,4-triazol-3-one derivatives | Microwave | 5-15 min | 75-95 | scielo.org.za |

Solvent-Free Conditions

The elimination of volatile organic solvents is a key aspect of green chemistry. Solvent-free reactions not only reduce environmental pollution but can also simplify work-up procedures and, in some cases, enhance reaction rates.

The synthesis of N4-amino-1,2,4-triazoles has been achieved in excellent yields by reacting substituted aryl hydrazides with an excess of hydrazine hydrate under solvent-free conditions using microwave irradiation (800W, 250°C) for 4-12 minutes. scispace.com This demonstrates the feasibility of combining microwave technology with solvent-free conditions for the efficient synthesis of 1,2,4-triazole derivatives. While a direct example for the solvent-free synthesis of this compound is not extensively detailed in the provided search results, the success with related derivatives suggests this as a promising avenue for further exploration.

Aqueous Medium Synthesis

Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. Performing organic reactions in an aqueous medium can offer significant environmental and economic advantages.

The synthesis of 3(5)-amino-5(3)-het(aryl)-1,2,4-triazoles has been reported in an aqueous medium under microwave irradiation. In this method, (het)arylamidoguanidines are irradiated in water using a microwave apparatus at 100W for 150 seconds, leading to the precipitation of the product upon cooling. scispace.com While this demonstrates the principle of synthesizing 1,2,4-triazoles in water, more research is needed to develop a robust method for the synthesis of this compound under similar green conditions. The synthesis of 1,2,3-triazole analogs via a Suzuki-Miyaura cross-coupling reaction in a THF:H₂O mixture also points towards the feasibility of using aqueous systems for the synthesis of related heterocyclic compounds. nih.gov

Derivatization Strategies of the this compound Scaffold

The this compound core is a versatile scaffold in chemical synthesis, lending itself to a variety of derivatization strategies to create a diverse library of compounds. These modifications can be broadly categorized into three main approaches: direct functionalization of the triazole ring, substitution on the appended phenyl ring, and the use of functionalized triazole precursors, such as triazolethiones, to generate more complex structures like Schiff bases.

Functionalization at Triazole Ring Positions

The 1,2,4-triazole ring, while aromatic, possesses distinct reactivity at its carbon and nitrogen atoms, allowing for selective functionalization. The N1 position of the 1H-1,2,4-triazole is typically occupied by the phenyl group in the parent scaffold. Synthetic strategies often focus on introducing substituents at the C3 and C5 positions.

Vinylimidates have been utilized as precursors for crafting functionalized 1,2,4-triazoles, enabling the installation of a wide array of substituents at the N1, C3, and C5 positions with high yields. nih.gov Another approach involves a one-pot, two-step process for producing 1,3,5-trisubstituted-1,2,4-triazoles. nih.govfrontiersin.org This method begins with the in-situ formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine to cyclize into the desired trisubstituted triazole. nih.govfrontiersin.org

Furthermore, copper-catalyzed one-pot methods have been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation cyclization process. nih.govfrontiersin.org These metal-catalyzed cyclizations, along with multicomponent reactions and oxidative transformations, represent common, albeit sometimes harsh, methods for constructing the triazole ring system with desired functionalization.

A summary of selected synthetic strategies for functionalizing the 1,2,4-triazole ring is presented below.

| Strategy | Precursors | Key Features | Resulting Substitution |

| Vinylimidate Cyclization | Vinylimidates | Allows for a large array of substituents. | N1, C3, and C5 positions |

| One-pot, Two-step Process | Carboxylic acid, Amidine, Hydrazine | In-situ amide formation followed by cyclization. | 1,3,5-Trisubstituted |

| Copper-Catalyzed Cascade | Amide, Nitrile | Cascade addition-oxidation cyclization. | 3,5-Disubstituted |

Substitution on the Phenyl Ring

Modification of the phenyl ring attached to the N1 position of the triazole is a primary strategy for tuning the properties of the molecule. These substitutions are typically introduced by either starting the synthesis with a pre-functionalized phenylhydrazine or aniline, or by performing electrophilic aromatic substitution on the this compound scaffold itself, though the former is more common.

For instance, in the synthesis of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones, various substituents are present on the phenyl rings. nih.gov The synthesis begins with the Friedel-Crafts acylation of a mono or di-substituted benzene (B151609) with chloroacetyl chloride, leading to substituted phenacyl chlorides. nih.gov These intermediates are then reacted with 1,2,4-triazole. This multi-step process allows for the incorporation of a wide range of functional groups onto one or both of the phenyl moieties. nih.gov

Examples of substituents incorporated onto the phenyl ring include chloro, dichloro, and other groups, leading to derivatives like 1-(2,4-dichlorophenyl)-4-phenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione. nih.gov The choice of the starting substituted benzene directly dictates the final substitution pattern on the phenyl ring of the triazole derivative.

The table below details examples of derivatives with different substitutions on the phenyl ring.

| Compound Name | Phenyl Ring Substituent(s) | Synthetic Precursor |

| 1-(4-chlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one | 4-Chloro | 4-Chlorophenacyl chloride |

| 1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one | 2,4-Dichloro | 2,4-Dichlorophenacyl chloride |

| 1-(2,4-dichlorophenyl)-4-phenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione | 2,4-Dichloro | 2,4-Dichlorophenacyl chloride |

Schiff Base Derivatives from 1,2,4-Triazolethiones

A highly effective derivatization strategy involves the synthesis of Schiff bases from 4-amino-1,2,4-triazole-3-thione precursors. mdpi.comnih.gov Schiff bases, characterized by the azomethine group (-C=N-), are formed through the condensation reaction between the primary amino group at the N4 position of the triazole and an active carbonyl group, typically from an aldehyde. mdpi.comchemmethod.comresearchgate.net

The synthesis generally involves dissolving the 4-amino-5-substituted-1,2,4-triazole-3-thione in a suitable solvent like anhydrous ethanol and then adding a molar equivalent of the desired aromatic aldehyde. mdpi.com The reaction mixture is often heated to facilitate the condensation. mdpi.comnih.gov This method is robust and allows for the introduction of a wide variety of substituted aryl groups at the azomethine carbon, depending on the aldehyde used. mdpi.com

For example, new derivatives of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been synthesized by reaction with various benzaldehydes carrying different substituents at the 4-position. mdpi.com Similarly, Schiff bases have been obtained from 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione by condensation with different substituted aldehydes. nih.gov

The following table summarizes the synthesis of various Schiff base derivatives from 1,2,4-triazolethiones.

| Triazolethione Precursor | Aldehyde Reactant | Resulting Schiff Base Moiety |

| 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 4-Methoxybenzaldehyde | 4-((4-methoxybenzylidene)amino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 4-Chlorobenzaldehyde | 4-((4-chlorobenzylidene)amino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| 4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | Substituted aromatic aldehydes | 4-((Substituted-benzylidene)amino)-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione |

| 1-Phenyl-5-(p-tolyl)-1H-1,2,4-triazole-3(2H)-thione | Formaldehyde and various aromatic amines | Schiff bases of the triazolethione |

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Techniques

Modern spectroscopic methods offer a powerful toolkit for the detailed analysis of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are fundamental in characterizing 1-Phenyl-1H-1,2,4-triazole, each providing unique insights into its atomic and molecular composition.

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms, allowing for the mapping of the molecular skeleton.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the protons on the triazole and phenyl rings. The protons on the triazole ring, H-3 and H-5, are chemically non-equivalent and typically appear as singlets in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms. The H-5 proton is generally observed further downfield than the H-3 proton.

The protons of the phenyl group typically appear as a complex multiplet. Specifically, the ortho-protons (H-2' and H-6') are the most deshielded due to their proximity to the triazole ring, followed by the para-proton (H-4'), and then the meta-protons (H-3' and H-5'). In some substituted analogs, these signals can be more clearly resolved. For instance, in related 4-phenyl-substituted triazole derivatives, the aromatic protons are often observed in the range of 7.31 to 7.88 ppm.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 (Triazole) | ~8.1 - 8.3 | Singlet |

| H-5 (Triazole) | ~8.6 - 8.8 | Singlet |

| Phenyl Protons (H-2', H-3', H-4', H-5', H-6') | ~7.3 - 7.8 | Multiplet |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom. The triazole ring carbons, C-3 and C-5, are observed at the lower field end of the spectrum, typically with C-5 appearing at a higher chemical shift than C-3. The phenyl carbons also show characteristic shifts. The ipso-carbon (C-1'), attached directly to the triazole nitrogen, is found at a specific resonance, while the ortho (C-2'/C-6'), meta (C-3'/C-5'), and para (C-4') carbons appear in predictable regions. In some related 1,2,4-triazole (B32235) derivatives, the triazole carbons (C-3 and C-5) have been reported in the range of 144 to 154 ppm.

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

|---|---|

| C-3 (Triazole) | ~144 - 146 |

| C-5 (Triazole) | ~152 - 154 |

| C-1' (ipso-Phenyl) | ~136 - 138 |

| C-2'/C-6' (ortho-Phenyl) | ~120 - 122 |

| C-3'/C-5' (meta-Phenyl) | ~129 - 131 |

| C-4' (para-Phenyl) | ~127 - 129 |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for probing the electronic environment of the nitrogen atoms within the triazole ring. Each of the three nitrogen atoms in the this compound ring (N-1, N-2, and N-4) will have a unique chemical shift, providing direct evidence for the 1H-isomer structure. The N-1 atom, being directly bonded to the phenyl group, will have a different chemical environment compared to N-2 and N-4. This technique is particularly useful for distinguishing between different triazole isomers.

Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

HMQC (or HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, this would show correlations between H-3 and C-3, H-5 and C-5, and the respective phenyl protons with their attached carbons (e.g., H-2' with C-2').

HMBC: This experiment reveals longer-range couplings (typically over 2 or 3 bonds) between protons and carbons. This is particularly useful for establishing the connection between the phenyl and triazole rings. Key expected correlations would include:

The ortho-protons of the phenyl ring (H-2'/H-6') showing a correlation to the triazole carbon C-5.

The triazole proton H-5 showing correlations to the phenyl ipso-carbon (C-1') and the other triazole carbon (C-3).

The triazole proton H-3 showing a correlation to C-5.

These 2D NMR experiments provide definitive proof of the molecular structure by mapping out the C-H framework.

The IR spectrum of this compound will show characteristic absorption bands for both the triazole and phenyl moieties. Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations from both the phenyl and triazole rings are expected in the region of 3000–3150 cm⁻¹.

C=N and N=N stretching: The stretching vibrations of the C=N and N=N bonds within the triazole ring typically appear in the 1400–1600 cm⁻¹ region.

Ring stretching: The characteristic stretching vibrations of the aromatic C=C bonds in the phenyl ring are observed around 1450–1600 cm⁻¹.

C-H in-plane and out-of-plane bending: These vibrations provide information about the substitution pattern of the aromatic ring and are found in the fingerprint region (below 1400 cm⁻¹). Specifically, strong bands around 750 cm⁻¹ and 690 cm⁻¹ are characteristic of a monosubstituted benzene (B151609) ring.

Raman spectroscopy provides complementary information. While C=C, C=N, and N=N stretching vibrations are also active in Raman, the intensities of the bands may differ from the IR spectrum, aiding in a more complete vibrational assignment.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Region |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3150 | Stretching |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Stretching |

| C=N / N=N Triazole Ring Stretch | 1400 - 1600 | Stretching |

| Triazole Ring Breathing | ~1000 - 1100 | Breathing |

| C-H Out-of-Plane Bend (Monosubstituted Phenyl) | 690 - 770 | Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques for confirming the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₈H₇N₃. nih.gov This composition dictates its molecular weight and theoretical elemental makeup.

High-resolution mass spectrometry data confirms the precise mass of the compound. nih.gov The theoretical values derived from its chemical formula are standard references for experimental verification.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇N₃ | nih.gov |

| Molecular Weight | 145.16 g/mol | nih.gov |

| Exact Mass | 145.063997236 Da | nih.gov |

Elemental analysis provides the percentage composition of each element in the compound. While experimental ("found") values were not located in the reviewed literature, the theoretical ("calculated") percentages can be determined from the molecular formula.

Table 2: Calculated Elemental Analysis for this compound

| Element | Symbol | Calculated Composition (%) |

|---|---|---|

| Carbon | C | 66.19% |

| Hydrogen | H | 4.86% |

| Nitrogen | N | 28.95% |

X-ray Diffraction Analysis for Crystalline Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on its crystal system, space group, and unit cell dimensions. Despite the availability of crystallographic data for several substituted derivatives of 1-phenyl-1,2,4-triazole, a specific single-crystal X-ray structure determination for the unsubstituted compound this compound was not found in the surveyed literature. nih.govresearchgate.netnih.goviucr.org Therefore, authoritative data on its crystal lattice parameters remains unconfirmed.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability, decomposition, and phase transitions of a material as a function of temperature. A search of scientific databases did not yield specific TGA or DSC data for this compound. Consequently, information regarding its melting point, decomposition temperature, and other thermal events is not available. Studies on other triazole derivatives have been conducted, but this data falls outside the scope of this article. jocpr.comresearchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the structural and electronic properties of molecules like 1-phenyl-1H-1,2,4-triazole. These computational methods provide insights that complement experimental findings.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound and its derivatives, DFT calculations are employed to optimize molecular geometries and compute electronic properties. These theoretical calculations, often combined with experimental data from X-ray crystallography and UV-Vis spectroscopy, help in determining the stability of different forms of the molecule. DFT has proven to be a valuable tool for experimental studies in this area. nih.gov

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between them, known as the HOMO-LUMO gap, provides information about the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. irjweb.comresearchgate.net

For triazole derivatives, the HOMO-LUMO energy gap is analyzed to understand their bioactivity and potential as pharmaceutical agents. irjweb.com For instance, in a study of various triazole tautomers, the energy gap was used to determine their relative stability. ntu.edu.iqresearchgate.net Theoretical calculations, such as those using the Hartree-Fock method, are employed to evaluate these energy levels in different environments, including the gas phase and various solvents. ntu.edu.iqresearchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound Derivative 1 | -6.164 | -2.086 | 4.078 |

| This compound Derivative 2 | -5.83 | -2.88 | 2.95 |

| This compound Derivative 3 | -5.96 | -2.71 | 3.25 |

Note: The data presented is for representative this compound derivatives and may not correspond to the parent compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. researchgate.net

For triazole derivatives, MEP analysis helps in identifying the sites of chemical reactivity. For example, in certain triazole compounds, the nitrogen atoms of the triazole ring and other electronegative atoms often appear as red regions, indicating their nucleophilic character. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides insights into the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is indicative of stabilizing interactions. For derivatives of 1,2,4-triazole (B32235), NBO analysis has been used to investigate molecular stability and bond strength. researchgate.net This analysis can reveal details about the character of chemical bonds, such as identifying single, double, or partial double bond character between atoms. nih.gov

Calculation of Electronic Structural Parameters

A range of electronic structural parameters can be calculated to further characterize the reactivity and stability of this compound and its derivatives. These parameters are often derived from the HOMO and LUMO energies. irjweb.com

Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to deformation or change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. Softness is the reciprocal of hardness. irjweb.com

Electronegativity (χ): This is a measure of an atom's or molecule's ability to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index: This parameter measures the ability of a molecule to donate electrons.

Chemical Potential (μ): This is related to the escaping tendency of electrons from a molecule.

Table 2: Calculated Electronic Structural Parameters

| Parameter | Formula |

| Hardness (η) | (ELUMO - EHOMO) / 2 |

| Softness (S) | 1 / η |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | μ2 / 2η |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |

Tautomeric Studies

Tautomerism is the phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton. 1,2,4-triazole and its derivatives can exist in different tautomeric forms. ijsr.netresearchgate.net For the parent 1,2,4-triazole, the two primary tautomers are the 1H- and 4H-forms. ijsr.netresearchgate.netresearchgate.net

Theoretical and physical studies have indicated that the 1H-tautomer of 1,2,4-triazole is generally more stable than the 4H-tautomer. ijsr.netresearchgate.net The relative stability of these tautomers can be influenced by the presence of substituents on the triazole ring. ijsr.net Computational methods, including ab initio quantum mechanics, are used to study the tautomeric equilibria in both the gas phase and in solution. acs.org The stability of different tautomers is often determined through theoretical calculations, such as DFT, in conjunction with experimental techniques like X-ray crystallography and UV-Vis spectroscopy.

Relative Stability of Tautomeric Forms (1H and 4H)

The 1,2,4-triazole ring system can exist in two primary tautomeric forms: the 1H and 4H tautomers. Numerous theoretical and experimental studies have consistently shown that for the parent 1,2,4-triazole and many of its derivatives, the 1H tautomer is generally more stable than the 4H tautomer. nih.govijsr.net This preference is attributed to the electronic arrangement and aromaticity of the triazole ring.

While specific computational studies on the relative stability of the this compound versus its 4-phenyl-4H-1,2,4-triazole counterpart are not extensively detailed in the available literature, the general trend observed for substituted 1,2,4-triazoles can be informative. Theoretical calculations, often employing quantum-chemical methods like SMD/M06-2X/6–311++G(d,p), are utilized to determine the relative Gibbs free energies of the tautomers. frontiersin.org For many C-substituted 1,2,4-triazoles, the 1H form is found to be the predominant and more stable tautomer. nih.gov

Table 1: General Relative Stability of 1,2,4-Triazole Tautomers This table is based on general findings for 1,2,4-triazole and its derivatives, as specific data for this compound was not available.

| Tautomer | General Stability Trend |

| 1H-1,2,4-triazole | More Stable |

| 4H-1,2,4-triazole | Less Stable |

Influence of Substituents on Tautomeric Equilibrium

The nature and position of substituents on the triazole or phenyl ring can significantly influence the tautomeric equilibrium. scribd.com Factors such as intramolecular hydrogen bonding and the degree of conjugation play a decisive role in determining the predominant tautomeric form. nih.govscribd.com

Molecular Dynamics Simulations

Molecular dynamics simulations offer a powerful tool to explore the dynamic behavior of molecules, including their conformational changes and excited-state processes.

Excited-State Proton Transfer (ESIPT) Mechanisms

While direct molecular dynamics simulations on this compound are not extensively documented, studies on closely related derivatives provide valuable insights into potential photophysical pathways. For example, investigations into 2,2′-(this compound-3,5-diyl)diphenol have explored excited-state intramolecular proton transfer (ESIPT) mechanisms. In this derivative, two potential ESIPT pathways, termed ESIPT-I and ESIPT-II, were identified through electronic structure calculations. The ESIPT-I process was found to be more favorable. This suggests that upon photoexcitation, similar 1-phenyl-1,2,4-triazole systems could undergo proton transfer if suitable donor and acceptor sites are present.

Excited-State Decay Dynamics

The decay from the excited state is a critical process that determines the photostability and fluorescence properties of a molecule. In the case of the aforementioned 2,2′-(this compound-3,5-diyl)diphenol, non-adiabatic dynamics simulations revealed that the trajectories decay to the ground state primarily through a conical intersection involving the more favorable ESIPT-I process. This efficient deactivation pathway, driven by ESIPT, can lead to a decrease in fluorescence emission.

Conical Intersections and Deactivation Pathways

Conical intersections are points of degeneracy between electronic states and serve as efficient funnels for non-radiative decay from an excited state back to the ground state. For the studied derivative of this compound, a specific conical intersection, S1S0-1, was identified as the key point for the deactivation of the molecule after the ESIPT-I process. The existence of such deactivation pathways is crucial for the photostability of the compound.

Molecular Docking Studies and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a ligand might interact with a protein target.

While specific molecular docking studies for this compound are not widely reported, the broader class of 1,2,4-triazole derivatives has been extensively studied for their interactions with various biological targets, including enzymes like aromatase and CYP51. nih.govfrontiersin.org These studies reveal common binding modes for the 1,2,4-triazole scaffold.

A key interaction often observed is the coordination of one of the nitrogen atoms of the triazole ring with a metal ion in the active site of the enzyme, such as the heme iron in cytochrome P450 enzymes. nih.govfrontiersin.org For instance, in studies of triazole-based aromatase inhibitors, the N4 atom of the triazole ring is frequently seen coordinating with the heme iron. nih.gov

Furthermore, the phenyl group, as seen in this compound, can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with amino acid residues in the binding pocket of a protein. nih.gov In the context of aromatase inhibitors, π-cation interactions between the phenyl moiety and residues like Arg115 have been observed. nih.gov

Table 2: Common Interactions of the 1,2,4-Triazole Scaffold in Molecular Docking Studies This table summarizes general findings from docking studies of various 1,2,4-triazole derivatives.

| Interacting Moiety | Type of Interaction | Common Interacting Partner in Proteins |

| Triazole Nitrogen Atoms | Coordination, Hydrogen Bonding | Heme iron, Amino acid residues (e.g., serine, lysine) |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions, π-Cation Interactions | Aromatic amino acid residues (e.g., phenylalanine, tyrosine), Charged residues (e.g., arginine) |

These general binding patterns suggest that this compound has the potential to interact with biological targets through a combination of coordination by its triazole nitrogens and hydrophobic or stacking interactions involving its phenyl ring.

Biological Activities and Mechanisms of Action

Antimicrobial Activities

The 1,2,4-triazole (B32235) nucleus is a core component in a multitude of compounds demonstrating potent antimicrobial effects. Derivatives of 1-Phenyl-1H-1,2,4-triazole have been extensively synthesized and evaluated for their ability to combat various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Derivatives of this compound have shown a broad spectrum of antibacterial activity. nih.gov Research into Schiff bases derived from 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione revealed significant efficacy, particularly against the Gram-negative bacterium Acinetobacter calcoaceticus. nih.gov Specifically, compounds featuring 5-chloro and 5-bromo substitutions on a salicylaldehyde (B1680747) moiety demonstrated high activity against A. calcoaceticus and also showed limited sensitivity against the Gram-positive Staphylococcus aureus. nih.gov In contrast, Enterococcus faecalis was resistant to all tested compounds in this series. nih.gov

Other studies have highlighted the importance of specific substitutions on the triazole scaffold. For instance, a series of 1,2,4-triazole-3-thiones with a phenylpiperazine moiety showed crucial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, P. mirabilis) bacteria. nih.gov The presence of an electron-withdrawing chlorine atom on the C-5 phenyl ring was found to increase potency against Gram-positive strains. nih.gov Similarly, clinafloxacin-triazole hybrids displayed high inhibitory efficacy against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.25 to 32 µg/mL. nih.govnih.gov A derivative with a 2,4-difluoro substitution on the phenyl ring was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, a synthetic amino acid containing a triazole moiety, has demonstrated significant antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Vibrio cholerae) pathogens, with a minimum inhibitory concentration (MIC) value of 59.5 µg/ml for both. nih.gov

| Compound/Derivative Class | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione Schiff bases | Acinetobacter calcoaceticus (Gram-) | High sensitivity (e.g., 33 mm inhibition zone for 5c) | nih.gov |

| 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione Schiff bases | Staphylococcus aureus (Gram+) | Limited sensitivity (e.g., 20 mm inhibition zone for 5c) | nih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus (Gram+) | Strong activity, some superior to streptomycin | nih.gov |

| Clinafloxacin-triazole hybrids | Gram-positive & Gram-negative bacteria | MIC: 0.25 to 32 µg/mL | nih.govnih.gov |

| 1,2,4-triazole-3-thiones with phenylpiperazine | S. aureus, B. subtilis, P. aeruginosa, P. mirabilis | High activity | nih.gov |

| 3-(2H-1,2,4-triazol-5-yl)-1,3-thiazolidin-4-one derivative (7h) | Staphylococcus aureus (Gram+) | MIC: 8 µg/mL | mdpi.com |

| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis (Gram+), Vibrio cholerae (Gram-) | MIC: 59.5 µg/mL | nih.gov |

The 1,2,4-triazole core is a well-established pharmacophore in antifungal agents, with many derivatives showing potent activity against a range of human pathogenic fungi. nih.govchemconsai.com Compounds are particularly effective against various Candida species, which are a significant cause of fungal infections. ekb.eg For instance, a series of 1,2,4-triazole derivatives exhibited excellent to moderate antifungal activity against Candida albicans, with MICs ranging from less than 0.063 to 32 μg/mL. ekb.eg Another study on novel triazole-3-thiol derivatives also confirmed notable efficacy against C. albicans. seejph.com

Research on 1,2,4-triazole-thiazolidin-4-one compounds showed that certain derivatives had superior activity against C. albicans compared to the standard drug griseofulvin. ekb.eg Specifically, a hybrid benzothiazolyl-triazole analogue, 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, demonstrated a potent MIC value of 0.39 μg/mL against C. albicans. ekb.eg

Beyond Candida, triazole derivatives have shown efficacy against other fungi. Voriconazole, a derivative of fluconazole, is effective against Aspergillus species and also shows activity against Fusarium spp. isres.org Posaconazole, another triazole antifungal, is active against Candida species, Aspergillus, and other filamentous fungi. isres.org A series of 1,2,3-triazole phenylhydrazone derivatives were evaluated against four phytopathogenic fungi, with one compound exhibiting significant activity against Rhizoctonia solani, Sclerotinia sclerotiorum, and Fusarium graminearum. rsc.org

| Compound/Derivative Class | Fungal Strain | Activity/Measurement (MIC) | Reference |

|---|---|---|---|

| Phenethyl-triazole scaffold derivatives | Candida albicans | <0.063 to 32 μg/mL | ekb.eg |

| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida albicans | 0.39 μg/mL | ekb.eg |

| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol | Candida species | 64 to 256 μg/mL | nih.gov |

| 3-(2H-1,2,4-triazol-5-yl)-1,3-thiazolidin-4-one derivative (7h) | Candida albicans | 4 μg/mL | mdpi.com |

| Voriconazole | Aspergillus spp., Fusarium spp. | Effective | isres.org |

| 1,2,3-Triazole phenylhydrazone derivative (5p) | Fusarium graminearum | EC50: 1.01 μg/mL | rsc.org |

Derivatives of 1,2,4-triazole have emerged as a promising class of agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govresearchgate.net A key mechanism of action for some of these compounds is the inhibition of mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids, critical components of the mycobacterial cell wall. rhhz.netjohnshopkins.edu

Structure-activity relationship studies have identified several potent compounds. For example, novel 1,2,4-triazole derivatives were designed based on the crystal structure of MmpL3, leading to the identification of compounds with potent activity against the Mtb H37Rv strain (MIC = 0.03–0.13 μg/mL) as well as multidrug-resistant (MDR) and extensive drug-resistant (XDR) clinical isolates (MIC = 0.06–1.0 μg/mL). rhhz.netjohnshopkins.edu Another study synthesized a series of pyridine-1,2,4-triazole derivatives, with the most active compound showing an MIC of 0.976 μg/mL against M. tuberculosis H37Ra. nih.gov

Further research into 1,2,3-triazole derivatives also yielded promising results, with several compounds inhibiting drug-sensitive Mtb with MIC values ranging from 5.8 to 29.9 µg/mL. rsc.orgrsc.org The evaluation of 1,4-substituted-1,2,3-triazoles identified six compounds with MIC values below 10 μg/mL and high selectivity for M. tuberculosis. nih.gov

| Compound/Derivative Class | Mycobacterial Strain | Activity/Measurement (MIC) | Reference |

|---|---|---|---|

| 1,2,4-Triazole derivatives (MmpL3 inhibitors) | M. tuberculosis H37Rv | 0.03–0.13 µg/mL | rhhz.netjohnshopkins.edu |

| 1,2,4-Triazole derivatives (MmpL3 inhibitors) | MDR and XDR M. tuberculosis | 0.06–1.0 µg/mL | rhhz.netjohnshopkins.edu |

| Pyridine-1,2,4-triazole derivative (C4) | M. tuberculosis H37Ra | 0.976 μg/mL | nih.gov |

| 5-(N-substituted carboxamidoethylthio)-3-(3′-pyridyl)-4-amino-1,2,4-triazole | M. tuberculosis H37Rv | IC50 and IC90 values < 100µg/mL for active compounds | niscpr.res.in |

| 1,2,3-Triazole derivatives | M. tuberculosis H37Ra | 5.8–29.9 µg/mL | rsc.orgrsc.org |

| 1,4-substituted-1,2,3-triazoles | M. tuberculosis | <10 µg/mL for most active compounds | nih.gov |

Anti-Inflammatory Activities

The 1,2,4-triazole scaffold is also a key feature in many compounds with significant anti-inflammatory properties. mdpi.com Their mechanism of action often involves the modulation of key enzymes and signaling molecules in the inflammatory cascade.

A primary mechanism for the anti-inflammatory effect of many 1,2,4-triazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. mdpi.com Some derivatives exhibit selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform, which is a desirable trait for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

For example, a novel series of 1,2,4-triazole derivatives was designed, with the most potent compound showing high selectivity for COX-2 (IC50 = 0.04 µM) comparable to the selective inhibitor celecoxib (B62257). mdpi.com A series of bis-triazole hybrids were also synthesized and evaluated, with several compounds exhibiting COX-2 selectivity indexes superior to celecoxib. nih.gov These compounds effectively function as celecoxib analogues, indicating the potential of the triazole core in designing selective COX-2 inhibitors. nih.gov

| Compound/Derivative Class | Target Enzyme | Activity/Measurement (IC50) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole derivative (14) | COX-1 | 13.5 µM | 337.5 | mdpi.com |

| 1,2,4-Triazole derivative (14) | COX-2 | 0.04 µM | ||

| Celecoxib (Reference) | COX-1 | 14.7 µM | 326.7 | mdpi.com |

| Celecoxib (Reference) | COX-2 | 0.045 µM | ||

| Bis-triazole hybrid (19c) | COX-2 | - | 18.48 | nih.gov |

| Bis-triazole hybrid (19f) | COX-2 | - | 49.38 | nih.gov |

In addition to enzyme inhibition, 1,2,4-triazole derivatives can exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. These signaling molecules, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a crucial role in orchestrating the inflammatory response.

Studies on 1,2,4-triazole derivatives substituted with various acid moieties have demonstrated their ability to inhibit the production of these cytokines. mdpi.com In models using lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMC), which mimic an inflammatory state, certain triazole compounds have been shown to significantly reduce the levels of TNF-α and interferon-gamma (IFN-γ). mdpi.comnih.gov This ability to suppress key cytokine production highlights another important pathway through which these compounds can control inflammation.

Anticancer and Cytotoxic Activities

The this compound scaffold is a core component in a variety of derivatives that have been investigated for their potential as anticancer agents. These compounds have demonstrated the ability to impede the growth of cancer cells through various mechanisms, including cytotoxicity, inhibition of crucial enzymes, and disruption of cell proliferation.

Evaluation against Human Cancer Cell Lines (e.g., MCF-7, Hela, A549, HCT116, Hep G2, WRL-68)

Derivatives of this compound have been systematically evaluated for their cytotoxic effects against a panel of human cancer cell lines. The research indicates that the substitution pattern on the phenyl ring and other parts of the molecule plays a crucial role in determining the potency and selectivity of these compounds.

In one study, a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivatives were synthesized and tested against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines. nih.gov Compound 7e , featuring two chloro substituents on one phenyl ring, showed significant activity with IC₅₀ values of 4.7 µM, 2.9 µM, and 9.4 µM against MCF-7, HeLa, and A549 cells, respectively. nih.govresearchgate.net Another compound, 7d , with a bromo substituent, also demonstrated notable cytotoxicity. nih.govresearchgate.net The study highlighted that the presence of electronegative groups on the phenyl ring enhanced the cytotoxic effects. nih.gov

Further research on 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivatives revealed that compounds 10a and 10d exhibited promising cytotoxic activity against the HeLa cell line, with IC₅₀ values below 12 µM. nih.govresearchgate.net Similarly, novel 1,2,4-triazole derivatives bearing a disulfide bond were assessed for their in vitro cytotoxicity against SMMC-7721 (hepatocellular carcinoma), HeLa, and A549 cell lines. researchgate.net Several of these compounds showed better cytotoxic activity on various cancer cell lines than the positive control, 5-fluorouracil. researchgate.net

A separate investigation into 1,2,3-triazole linked tetrahydrocurcumin (B193312) derivatives identified compounds with potent cytotoxic activity against HeLa, A549, HepG2 (liver), and HCT-116 (colon) cell lines. nih.gov For instance, compound 4g displayed an IC₅₀ value of 1.09 ± 0.17 µM against HCT-116 cells. nih.gov Additionally, pyrazole (B372694) derivatives incorporating the 1,2,4-triazole moiety were evaluated against MCF-7 and A549 cell lines, with some compounds showing activity more potent than the reference drug doxorubicin. ekb.eg

Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 7e | MCF-7 | 4.7 nih.gov |

| HeLa | 2.9 nih.gov | |

| A549 | 9.4 nih.gov | |

| 7d | MCF-7 | 9.8 nih.gov |

| HeLa | 12.1 nih.gov | |

| A549 | 43.4 nih.gov | |

| 10a | HeLa | <12 nih.gov |

| 10d | HeLa | <12 nih.gov |

| 4g | HCT-116 | 1.09 ± 0.17 nih.gov |

| A549 | 45.16 ± 0.92 nih.gov |

Aromatase Enzyme Inhibition

Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen-dependent breast cancer. nih.gov Non-steroidal aromatase inhibitors, such as the clinically used drugs Letrozole and Anastrozole, feature a 1,2,4-triazole ring which interacts with the heme-iron atom in the enzyme's catalytic site. nih.govtandfonline.com

Research has focused on designing novel 1-phenyl-1,2,4-triazole derivatives as potent aromatase inhibitors. The nitrogen atoms of the triazole ring are crucial for binding to the iron in the heme moiety of the enzyme. nih.gov Molecular docking studies on newly synthesized 1,2,4-triazole derivatives have been performed to understand their binding modes within the aromatase active site. nih.govresearchgate.net

Studies on 1-N,N-disubstituted amino-1H-1,2,4-triazole derivatives showed that compounds with an electron-withdrawing group on the phenyl moiety exhibited in vitro and in vivo aromatase-inhibitory activity. nih.gov Specifically, 1-[(4-nitrobenzyl)(4-nitrophenyl) amino]-1H,1,2,4-triazole (5b ) was identified as a particularly potent aromatase inhibitor. nih.gov Furthermore, hybrid molecules combining 1,2,3-triazole and 1,2,4-triazole scaffolds have been designed and synthesized as potential aromatase inhibitors, with some compounds showing more potent inhibition than the reference ketoconazole. mdpi.com

Anti-Proliferative Effects

The anti-proliferative activity of this compound derivatives has been demonstrated across various cancer cell lines. These compounds can inhibit cell proliferation by inducing apoptosis and causing cell cycle arrest.

For example, a series of isoindoline-1,3-diones containing a 1,2,4-triazole moiety exhibited potent antitumor activities against four human cancer cell lines (HepG2, A549, PC-3M, and MKN45), surpassing the reference drug 5-fluorouracil. nih.gov Flow-activated cell sorting analysis revealed that one of these compounds dose-dependently inhibited the proliferation of HepG2 cells by inducing apoptosis. nih.gov

Another study synthesized novel indolyl 1,2,4-triazole scaffolds and tested their cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. rsc.org All synthesized compounds showed promising anti-proliferative activity, with compounds Vf and Vg demonstrating potent cytotoxic activity, in some cases exceeding that of the reference staurosporine. rsc.org These compounds were also found to significantly induce apoptosis and cause cell cycle arrest. rsc.org

Furthermore, a series of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole derivatives were evaluated for their anti-proliferative activity against K562 (leukemia), MDA-MB-231 (breast), HT29 (colon), and HepG2 (liver) cell lines. ddtjournal.com Several of these compounds displayed significant inhibitory activities against the K562 cell line. ddtjournal.com

Table 2: Anti-Proliferative Activity of Selected this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Vf | MCF-7 | 2.91 rsc.org |

| MDA-MB-231 | 1.914 rsc.org | |

| Vg | MCF-7 | 0.891 rsc.org |

| MDA-MB-231 | 3.479 rsc.org |

Antiviral Activities (e.g., HIV-1, Hepatitis C, SARS-CoV-2)

The 1,2,4-triazole nucleus is a key pharmacophore in several clinically important antiviral drugs, such as Ribavirin, which is used against a broad spectrum of RNA and DNA viruses, including Hepatitis C. nih.govnih.gov The structural versatility of this compound has prompted extensive research into its derivatives as potential antiviral agents against various pathogens.

In the context of Human Immunodeficiency Virus (HIV), novel 1,2,4-triazole phenylalanine derivatives have been designed to target the HIV capsid (CA) protein. nih.gov One compound, d19 , showed excellent antiretroviral potency against both HIV-1 (EC₅₀ = 0.59 µM) and HIV-2 (EC₅₀ = 2.69 µM). nih.gov This compound was found to inhibit viral replication in both the early and late stages of the viral life cycle. nih.gov

Following the emergence of SARS-CoV-2, the causative agent of COVID-19, the search for effective antiviral agents has intensified. researchgate.net Research has explored 1,2,3-triazole and 1,2,4-triazole hybrids as potential inhibitors of SARS-CoV-2. mdpi.com Molecular docking studies and in vitro enzyme assays have shown that some of these compounds exhibit promising binding scores against the SARS-CoV-2 and Omicron spike proteins. mdpi.com One particular compound demonstrated significant inhibitory activity against the Omicron spike protein (IC₅₀ = 75.98 nM) and the original SARS-CoV-2 spike protein (IC₅₀ = 74.51 nM) in vitro. mdpi.com A cytopathic inhibition assay in Vero E6 cells confirmed the effectiveness and safety of this compound. mdpi.com

Other Pharmacological Activities

Analgesic Properties

The 1,2,4-triazole scaffold has been incorporated into various molecular structures to explore their potential as analgesic agents. nih.gov Studies have shown that derivatives containing this heterocyclic ring possess significant pain-relieving properties.

The analgesic potential of a series of 1,2,4-triazole derivatives clubbed with other heterocyclic systems like pyrazole, tetrazole, isoxazole, and pyrimidine (B1678525) was investigated using in vivo models such as the acetic acid-induced writhing test and the hot plate method. nih.gov The results indicated that several of the tested compounds exhibited superior analgesic activity. Specifically, derivatives with chloro, nitro, methoxy, hydroxy, and bromo substitutions showed excellent analgesic effects in both models. nih.gov

More recent research focused on the synthesis and evaluation of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. zsmu.edu.ua The analgesic properties were confirmed in both the acetic acid-induced writhing test and a formalin model of pain inflammation. zsmu.edu.ua The study demonstrated that combining the 1,2,4-triazol-3-thiol structure with a 2,6-dichlorophenyl substituent and fragments of saturated carboxylic acids leads to compounds with significant antinociceptive activity. zsmu.edu.ua

Anticonvulsant Properties

Derivatives of this compound have been identified as possessing significant anticonvulsant capabilities. The anticonvulsant activity of synthesized compounds is often evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. acs.org For instance, a series of 2-((arylamino)methyl)-5-(3-methoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-thione derivatives were synthesized and assessed for their anticonvulsant effects. Certain compounds within this series demonstrated good activity in the MES model, indicating their potential to prevent the spread of seizures. nih.gov The 1,2,4-triazole nucleus is a key feature in several compounds screened for anticonvulsant activity, suggesting its importance in the development of new antiepileptic agents. nih.gov

Table 1: Anticonvulsant Activity of Selected this compound Derivatives

| Compound Type | Test Model | Activity Noted |

| 2-((arylamino)methyl)-5-(3-methoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-thione derivatives | MES | Good anticonvulsant activity |

| Various 1,2,4-triazole derivatives | MES, scPTZ | Good to excellent activity observed in some cases. acs.org |

Antidepressant Properties

The therapeutic potential of 1,2,4-triazole derivatives extends to antidepressant activity. nih.gov Research into compounds containing the this compound moiety has shown promising results in preclinical models of depression. For example, certain novel 1,5-diaryl-1H-1,2,4-triazole-3-carboxamide derivatives have been synthesized and evaluated for their antidepressant effects. frontiersin.org The structural framework of the 1,2,4-triazole ring is present in trazodone, a known antidepressant, which further supports the investigation of its derivatives for similar properties. mdpi.com

Enzyme Inhibitory Potential

The this compound scaffold has proven to be a versatile backbone for the design of various enzyme inhibitors.

Urease Inhibition: Derivatives of 1,2,4-triazole are recognized as effective urease inhibitors. The structural similarity of the triazole ring to urea, the natural substrate of urease, is thought to contribute to this activity. frontiersin.org A study on 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(substituted-phenyl) propanamides identified a derivative, 8k , as a prominent urease inhibitor with an IC50 value of 42.57 ± 0.13 µM. nih.gov Molecular docking studies suggest these compounds can interact with the active site of the urease enzyme. nih.gov The triazole ring's rigidity and capacity for hydrogen bonding are considered favorable for its anti-urease activity.

α-Fucosidase Inhibition: Specific research data on the inhibitory activity of this compound derivatives against α-fucosidase is limited in the available literature. However, extensive research has been conducted on the inhibition of other glycosidases, such as α-glucosidase, by triazole compounds. nih.govacs.orgnih.gov For example, novel 1,2,4-triazole-based derivatives have been designed as potent dual inhibitors of α-amylase and α-glucosidase. nih.gov This suggests that the triazole scaffold is a viable candidate for targeting glycoside hydrolase enzymes, warranting future investigation into its effects on α-fucosidase.

Xanthine (B1682287) Oxidase (XO) Inhibition: Derivatives of the triazole scaffold are potent inhibitors of xanthine oxidase, a key enzyme in purine (B94841) metabolism whose overactivity leads to hyperuricemia and gout. A series of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives were designed and synthesized, showing inhibitory potencies at the micromolar level. nih.gov One compound, 1s , was identified with an IC50 value of 0.21µM. nih.gov Molecular modeling indicates that these compounds can bind effectively to the enzyme's active site. nih.gov The mechanism of inhibition for one derivative was determined to be of a mixed-type. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Triazole Derivatives

| Enzyme | Derivative Class | Lead Compound | IC50 Value |

| Urease | 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-propanamides | 8k | 42.57 ± 0.13 µM. nih.gov |

| Xanthine Oxidase | 1-phenyl-1H-1,2,3-triazole-4-carboxylic acids | 1s | 0.21 µM. nih.gov |

| α-Glucosidase | N-(4-acetylphenyl)-2-((5-((4-bromophenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | 4 | 0.27 ± 0.01 µg/mL. nih.gov |

Cellular and Molecular Mechanisms

The biological activities of this compound are governed by its interactions at the molecular level, including binding to enzymes and receptors and influencing cellular pathways.

Interaction with Enzymes and Receptors

The unique structure of the triazole ring allows it to bind with high affinity to various biological receptors and enzymes. acs.org The nitrogen atoms of the 1,2,4-triazole ring can act as ligands, for instance, by binding to the iron in the heme moiety of cytochrome P450 enzymes, which is the mechanism for aromatase inhibitors like Letrozole. nih.gov Molecular docking studies have been employed to understand the binding modes of triazole derivatives with target enzymes like urease and xanthine oxidase, confirming their interaction with active site residues. nih.govnih.gov In the context of cyclin-dependent kinases (CDKs), triazole-based inhibitors have been designed to disrupt the protein-protein interaction between CDK proteins and their cyclin partners.

Hydrogen Bonding, Electrostatic Interactions, and Van der Waals Forces

The binding of this compound derivatives to their biological targets is stabilized by a combination of non-covalent interactions. The triazole scaffold has a notable ability to engage in hydrogen bonding, which enhances its binding affinity and specificity. nih.govnih.gov These hydrogen bonds, along with electrostatic interactions and van der Waals forces, are crucial for the cohesion and stability of the ligand-receptor complex. The presence of a phenyl group can significantly influence the compound's properties by participating in hydrophobic or van der Waals interactions within the binding pocket of a target protein. nih.gov Hirshfeld surface analysis, a tool to investigate intermolecular interactions, has confirmed the presence of hydrogen bonds and van der Waals forces in the crystal structures of related triazole compounds.

Regulation of Cell Growth and Apoptosis Pathways

Derivatives of this compound have demonstrated the ability to modulate pathways involved in cell growth and apoptosis, leading to interest in their potential as anticancer agents. A series of di-arylated 1,2,4-triazole derivatives were screened against human breast cancer cell lines (MDA-MB-231, MCF-7, and ZR-75-1). Several compounds showed significant growth inhibition, with the most potent derivative, 4q , exhibiting an IC50 value of 4.8 µM in the MCF-7 cell line. Further investigation revealed that this compound induces hallmarks of apoptosis, suggesting its mechanism of action involves the activation of programmed cell death pathways. The 1,2,4-triazole ring is considered an active pharmacophore in the development of agents targeting various cancer-related drug targets, including VEGFR-2 and tubulin.

Applications in Medicinal and Agrochemical Research

Medicinal Chemistry Applications

The unique structural features of the 1,2,4-triazole (B32235) ring, including its dipole character, capacity for hydrogen bonding, rigidity, and solubility, make it a valuable pharmacophore in drug discovery. nih.gov

Drug Design and Development with 1,2,4-Triazole Core

The 1,2,4-triazole nucleus is a fundamental component in the design of numerous clinically significant drugs. nih.govlifechemicals.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties. nih.govresearchgate.net The versatility of the triazole ring allows for the synthesis of diverse compounds with tailored therapeutic effects. nih.gov

In anticancer drug design, for instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. nih.gov One study reported the synthesis of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones. Several of these compounds exhibited promising cytotoxic activity against HeLa, MCF-7, and A549 cancer cell lines. nih.gov

The following table summarizes the cytotoxic activity of selected 1-phenyl-1H-1,2,4-triazole derivatives against the HeLa cell line.

| Compound ID | Structure | IC50 (µM) against HeLa cells |

| 7d | 1-(4-chlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one | < 12 |

| 7e | 1-(4-methoxyphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one | < 12 |

| 10a | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione | < 12 |

| 10d | 1-(4-chlorophenyl)-4-phenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione | < 12 |

Data sourced from Emami et al., 2022. nih.gov

Furthermore, certain 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have shown potent antibacterial activity against Staphylococcus aureus, with some compounds exhibiting efficacy superior to the standard drug streptomycin. nih.gov

Development of Hybrid Materials for Drug Delivery

The integration of 1,2,4-triazole derivatives into hybrid materials represents an innovative approach to targeted drug delivery. Research has focused on the design and synthesis of fluorescent 1,2,4-triazole–peptide conjugates for the development of target-specific anticancer drugs. researchgate.net These conjugates can be attached to nanoparticles, such as fluorescent carbon nanoparticles, to create drug delivery systems that can selectively target and deliver therapeutic agents to cancer cells, potentially reducing side effects associated with non-specific chemotherapy. researchgate.net

One study focused on the development of fluorescent 1,2,4-triazole-L-carnosine dipeptide conjugates for targeted delivery to pediatric brain tumor cells. researchgate.net These conjugates demonstrated potent and selective anticancer activity against specific brain tumor cell lines (CHLA-200 and SJGBM2) while being nontoxic to normal embryonic kidney cells. researchgate.net This highlights the potential of using this compound derivatives in creating advanced, targeted drug delivery platforms.

Bioisosteric Replacements in Drug Design

The 1,2,4-triazole ring is widely employed as a bioisostere in drug design, where it replaces other functional groups to enhance a molecule's pharmacological and pharmacokinetic properties. nih.gov Triazoles can serve as bioisosteres for amides, esters, and carboxylic acids due to their similar steric and electronic properties. nih.govnih.gov This substitution can lead to improved metabolic stability, enhanced biological activity, and better target binding. nih.gov

The replacement of an amide bond with a 1,2,4-triazole ring is a common strategy. For example, a triazole isostere of the anticancer drug imatinib (B729) showed significantly more potent activity against the K562 cancer cell line. nih.gov This demonstrates that the triazole ring can effectively mimic the geometry and hydrogen bonding capabilities of the amide group while offering advantages in terms of chemical stability. nih.gov This bioisosteric relationship is a key tool for medicinal chemists to optimize lead compounds into viable drug candidates. nih.gov

Agrochemical Applications

In addition to its role in medicine, the this compound structure is a cornerstone in the development of modern agrochemicals.

Fungicides

Derivatives of 1,2,4-triazole are among the most important and widely used classes of agricultural fungicides. nih.gov They are known for their high efficiency, broad-spectrum activity, and low toxicity to non-target organisms. nih.gov These compounds primarily act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, through the inhibition of the lanosterol (B1674476) 14α-demethylase (CYP51) enzyme. nih.gov

Research has led to the development of numerous this compound derivatives with potent fungicidal activity against a wide range of plant pathogens. For example, a series of novel 1,2,4-triazole derivatives containing an oxime ether and a phenoxy pyridine (B92270) moiety were synthesized and showed significant activity against several phytopathogens. nih.gov

The table below presents the in vitro fungicidal activity of selected this compound derivatives against various plant pathogenic fungi.

| Compound ID | Target Fungus | EC50 (mg/L) |

| 5a4 | Sclerotinia sclerotiorum | 1.59 |

| 5a4 | Phytophthora infestans | 0.46 |

| 5a4 | Rhizoctonia solani | 0.27 |

| 5a4 | Botrytis cinerea | 11.39 |

| 5b2 | Sclerotinia sclerotiorum | 0.12 |

Data sourced from Fu et al., 2020. nih.gov

These findings underscore the potential for discovering new and effective 1,2,4-triazole fungicides through structural modification. researchgate.net

Insecticides